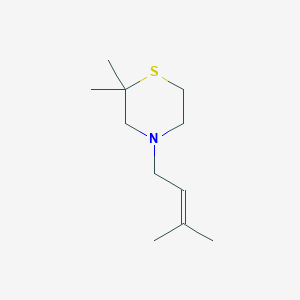

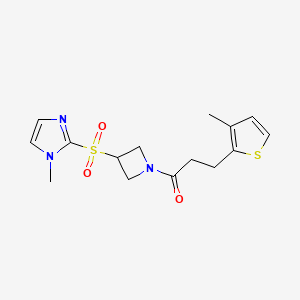

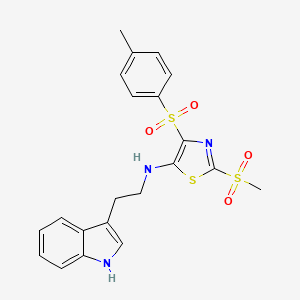

![molecular formula C14H19NO3S B2979642 Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate CAS No. 403835-25-6](/img/structure/B2979642.png)

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate is a chemical compound that has gained significant attention in scientific research. It is a sulfanylacetate derivative that has shown promising results in various laboratory experiments.

Aplicaciones Científicas De Investigación

Carboxyl-Group Protection in Peptide Synthesis

- Peptide Synthesis Advancements : The 2-(p-nitrophenylthio)ethyl group, an alternative for carboxyl-group protection in peptide synthesis, offers selective removal advantages, enhancing peptide chain assembly efficiency (Amaral, 1969).

Domino Reactions for Heterocyclic Synthesis

- Heterocyclic Compound Synthesis : A study demonstrated the use of L-proline-catalyzed three-component reactions to synthesize highly substituted thienothiopyran derivatives, showcasing a method to generate complex molecules efficiently (Indumathi, Perumal, & Menéndez, 2010).

Glutaminase Inhibitors Design

- Cancer Research : Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs led to the identification of potent glutaminase inhibitors, highlighting a potential therapeutic avenue for cancer treatment (Shukla et al., 2012).

Analytical Chemistry Innovations

- Amino Acid Analysis : The study on amino acid analysis highlighted the use of dimethyl sulfoxide as a solvent, improving the stability and performance of ninhydrin reagents for accurate amino acid quantification (Moore, 1968).

Organic Synthesis Methodologies

- Polyhydroquinoline Derivatives Synthesis : Research demonstrated an efficient synthesis method for polyhydroquinoline derivatives, employing 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, showcasing advancements in catalyst development (Khaligh, 2014).

Antibacterial Agents Development

- Antibacterial Compound Synthesis : A study focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing new potential antibacterial agents (Siddiqui et al., 2014).

Propiedades

IUPAC Name |

ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-4-18-14(17)9-19-8-13(16)15-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCBLMRNODWYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)NC1=CC=CC(=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)

![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)

![2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2979570.png)

![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)

![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)